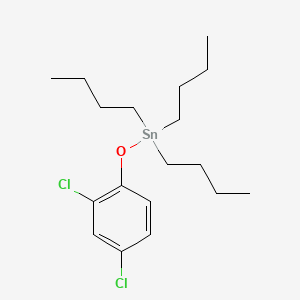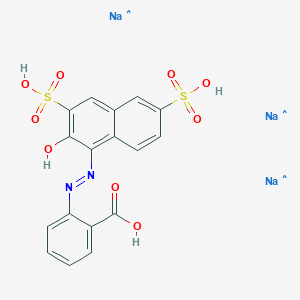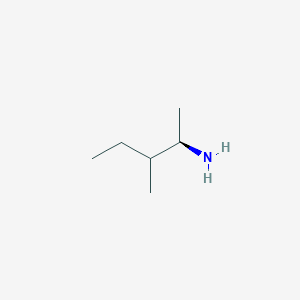
(2,4-Dichlorophenoxy)tributylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichlorophénoxy)tributylétain est un composé organoétain qui présente un atome d'étain lié à trois groupes butyle et à un groupe 2,4-dichlorophénoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2,4-Dichlorophénoxy)tributylétain implique généralement la réaction de l'hydrure de tributylétain avec le 2,4-dichlorophénol. La réaction est généralement effectuée en présence d'une base, telle que l'hydroxyde de sodium, pour faciliter la déprotonation du groupe phénol. Les conditions de réaction comprennent souvent le reflux du mélange dans un solvant approprié, tel que le toluène, pendant plusieurs heures pour assurer une conversion complète.
Méthodes de production industrielle
Les méthodes de production industrielle du (2,4-Dichlorophénoxy)tributylétain sont similaires à la synthèse à l'échelle du laboratoire, mais elles sont optimisées pour les opérations à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de techniques de séparation plus efficaces pour isoler le produit souhaité. Les paramètres de réaction, tels que la température, la pression et le choix du solvant, sont soigneusement contrôlés pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
(2,4-Dichlorophénoxy)tributylétain subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former le dérivé stannique correspondant.
Réduction : Il peut être réduit pour former de l'hydrure de tributylétain et du 2,4-dichlorophénol.
Substitution : Le groupe phénoxy peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d'une base.
Principaux produits
Oxydation : Dérivés staniques.
Réduction : Hydrure de tributylétain et 2,4-dichlorophénol.
Substitution : Divers dérivés phénoxy substitués.
Applications de la recherche scientifique
(2,4-Dichlorophénoxy)tributylétain a plusieurs applications dans la recherche scientifique :
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et en tant que précurseur de composés bioactifs.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du (2,4-Dichlorophénoxy)tributylétain implique son interaction avec des cibles moléculaires par l'intermédiaire des fragments phénoxy et étain. Le groupe phénoxy peut s'engager dans des liaisons hydrogène et des interactions π-π, tandis que l'atome d'étain peut former des complexes de coordination avec divers ligands. Ces interactions peuvent moduler l'activité des enzymes et d'autres protéines, ce qui conduit aux effets observés du composé.
Applications De Recherche Scientifique
(2,4-Dichlorophenoxy)tributylstannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,4-Dichlorophenoxy)tributylstannane involves its interaction with molecular targets through the phenoxy and tin moieties. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the tin atom can form coordination complexes with various ligands. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (2,4-dichlorophénoxy)acétique : Un herbicide largement utilisé avec une fonctionnalité phénoxy similaire.
Chlorure de tributylétain : Un autre composé organoétain avec une réactivité et des applications différentes.
Acide (2,4,5-trichlorophénoxy)acétique : Un herbicide apparenté avec une substitution en chlore supplémentaire.
Unicité
(2,4-Dichlorophénoxy)tributylétain est unique en raison de la combinaison des fragments phénoxy et tributylétain, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
39637-16-6 |
|---|---|
Formule moléculaire |
C18H30Cl2OSn |
Poids moléculaire |
452.0 g/mol |
Nom IUPAC |
tributyl-(2,4-dichlorophenoxy)stannane |
InChI |
InChI=1S/C6H4Cl2O.3C4H9.Sn/c7-4-1-2-6(9)5(8)3-4;3*1-3-4-2;/h1-3,9H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
FFQFQPHOBAMGEV-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11965219.png)
![3-(3-ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11965223.png)
![(4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11965240.png)
![11-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965241.png)

![4-Hydroxybenzaldehyde [4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11965249.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965254.png)



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11965275.png)
![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965277.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965283.png)

